molecular formula C17H12F3NO4 B6060973 N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide

Cat. No.: B6060973
M. Wt: 351.28 g/mol
InChI Key: DPCPHQAIRJUGKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide is a complex organic compound that features a benzodioxole ring and a trifluoromethyl group

Properties

IUPAC Name

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F3NO4/c1-9(22)12-6-14-15(25-8-24-14)7-13(12)21-16(23)10-3-2-4-11(5-10)17(18,19)20/h2-7H,8H2,1H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCPHQAIRJUGKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1NC(=O)C3=CC(=CC=C3)C(F)(F)F)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide typically involves multiple steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde under acidic conditions.

    Acetylation: The acetyl group is introduced via acetylation of the benzodioxole ring using acetic anhydride in the presence of a catalyst such as pyridine.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a Friedel-Crafts acylation reaction using trifluoroacetic anhydride and a Lewis acid catalyst like aluminum chloride.

    Amidation: The final step involves the formation of the amide bond by reacting the acetylated benzodioxole derivative with 3-(trifluoromethyl)benzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the acetyl group, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) and nucleophiles such as amines (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural properties make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with enzymes and receptors, providing insights into its potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets such as enzymes and receptors. The trifluoromethyl group enhances its binding affinity and stability, while the benzodioxole ring facilitates interactions with hydrophobic pockets in proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(6-acetyl-1,3-benzodioxol-5-yl)benzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3-methylbenzamide
  • N-(6-acetyl-1,3-benzodioxol-5-yl)-3-chlorobenzamide

Uniqueness

N-(6-acetyl-1,3-benzodioxol-5-yl)-3-(trifluoromethyl)benzamide is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic properties and enhances its stability and binding affinity compared to similar compounds. This makes it particularly valuable in applications requiring high specificity and stability.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.